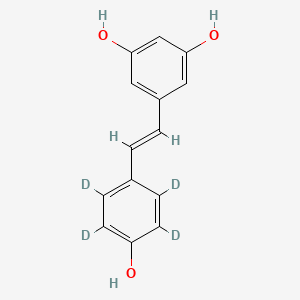

Resveratrol-d4

Cat. No. B592770

M. Wt: 232.27 g/mol

InChI Key: LUKBXSAWLPMMSZ-RRQWMZAJSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06355692B2

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.

Name

gentamycin sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C([O-])(O)=O.[Na+].C[C@@H](N)[C@H]1O[C@H]([O:14][C@H:15]2[C@H:20](O)[C@@H:19]([O:22][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:18](N)[CH2:17][C@@H:16]2N)[C@H](N)CC1.C[C@@H](NC)[C@H]1O[C@H](O[C@H:47]2[C@H:52](O)[C@@H:51]([O:54][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:50](N)[CH2:49][C@@H:48]2N)[C@H](N)CC1.[CH3:71][C@@:72]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>>[C:17]1([CH:71]=[CH:72][C:48]2[CH:47]=[CH:52][C:51]([OH:54])=[CH:50][CH:49]=2)[CH:16]=[C:15]([OH:14])[CH:20]=[C:19]([OH:22])[CH:18]=1 |f:0.1,2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Two

|

Name

|

gentamycin sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md

|

WASH

|

Type

|

WASH

|

|

Details

|

Thereafter, the cultures were rinsed three time with media

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing resveratrol at a final concentration of 50 μg/ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were prepared in 100% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted to the final

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration in tissue culture media

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The maximum concentration of alcohol in the medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Controls were treated identically

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06355692B2

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.

Name

gentamycin sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C([O-])(O)=O.[Na+].C[C@@H](N)[C@H]1O[C@H]([O:14][C@H:15]2[C@H:20](O)[C@@H:19]([O:22][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:18](N)[CH2:17][C@@H:16]2N)[C@H](N)CC1.C[C@@H](NC)[C@H]1O[C@H](O[C@H:47]2[C@H:52](O)[C@@H:51]([O:54][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:50](N)[CH2:49][C@@H:48]2N)[C@H](N)CC1.[CH3:71][C@@:72]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>>[C:17]1([CH:71]=[CH:72][C:48]2[CH:47]=[CH:52][C:51]([OH:54])=[CH:50][CH:49]=2)[CH:16]=[C:15]([OH:14])[CH:20]=[C:19]([OH:22])[CH:18]=1 |f:0.1,2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Two

|

Name

|

gentamycin sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md

|

WASH

|

Type

|

WASH

|

|

Details

|

Thereafter, the cultures were rinsed three time with media

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing resveratrol at a final concentration of 50 μg/ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were prepared in 100% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted to the final

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration in tissue culture media

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The maximum concentration of alcohol in the medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Controls were treated identically

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06355692B2

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.

Name

gentamycin sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C([O-])(O)=O.[Na+].C[C@@H](N)[C@H]1O[C@H]([O:14][C@H:15]2[C@H:20](O)[C@@H:19]([O:22][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:18](N)[CH2:17][C@@H:16]2N)[C@H](N)CC1.C[C@@H](NC)[C@H]1O[C@H](O[C@H:47]2[C@H:52](O)[C@@H:51]([O:54][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:50](N)[CH2:49][C@@H:48]2N)[C@H](N)CC1.[CH3:71][C@@:72]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>>[C:17]1([CH:71]=[CH:72][C:48]2[CH:47]=[CH:52][C:51]([OH:54])=[CH:50][CH:49]=2)[CH:16]=[C:15]([OH:14])[CH:20]=[C:19]([OH:22])[CH:18]=1 |f:0.1,2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Two

|

Name

|

gentamycin sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md

|

WASH

|

Type

|

WASH

|

|

Details

|

Thereafter, the cultures were rinsed three time with media

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing resveratrol at a final concentration of 50 μg/ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were prepared in 100% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted to the final

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration in tissue culture media

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The maximum concentration of alcohol in the medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Controls were treated identically

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |